molecular formula C10H10ClNO2 B2392410 2-chloro-N-(2-oxo-2-phenylethyl)acetamide CAS No. 65385-18-4

2-chloro-N-(2-oxo-2-phenylethyl)acetamide

Cat. No.: B2392410
CAS No.: 65385-18-4
M. Wt: 211.65
InChI Key: FQSDPNWLPHANMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-oxo-2-phenylethyl)acetamide is a chemical compound with the molecular formula C10H10ClNO2 . It has a molecular weight of 211.64 .


Molecular Structure Analysis

The molecular structure of this compound consists of a chloro group (Cl), an amide group (CONH), and a phenylethyl group (C6H5CH2CH2) attached to an acetamide backbone .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Crystal Structure Analysis

2-Oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide has been analyzed for its crystal structures to understand the reason for the lack of Yang photocyclization in its crystals. The study suggests reasons for chemical inertia based on the molecule's conformation and intermolecular interactions, which preclude photocyclization (Bąkowicz & Turowska-Tyrk, 2009).

Antibacterial Applications

Research on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, including derivatives of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, has revealed moderate to good antibacterial activity against gram-positive and gram-negative bacteria. This study highlights the potential of these compounds in antibacterial applications, focusing on the structure-activity relationship and the importance of substituents for the activity (Desai et al., 2008).

Analgesic and Anti-inflammatory Properties

A variety of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, synthesized from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, have shown promising analgesic and anti-inflammatory activities. These findings suggest their potential as therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).

Radiosynthesis for Metabolism Studies

The compound has been used in the radiosynthesis of chloroacetanilide herbicides for studies on their metabolism and mode of action. This application underscores its utility in understanding the biochemical pathways and effects of herbicides (Latli & Casida, 1995).

Metabolism in Liver Microsomes

Research on the metabolism of chloroacetamide herbicides, including derivatives of this compound, in human and rat liver microsomes, provides insights into their biochemical processing and potential toxicity. This study is significant for understanding the human health implications of these herbicides (Coleman et al., 2000).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

Future research could focus on the synthesis and pharmacological activities of 2-chloro-N-(2-oxo-2-phenylethyl)acetamide and its derivatives. This could provide an opportunity for chemists to design new derivatives that could be successful agents in terms of safety and efficacy .

Properties

IUPAC Name

2-chloro-N-phenacylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-6-10(14)12-7-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSDPNWLPHANMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (25 g; 0.226 mole) was added slowly to a stirred solution of phenacylamine hydrochloride (25.9 g; 0.151 mole) in anhydrous dimethylformamide (DMF) (80 ml) at room temperature. The internal temperature rose to ca. 40° C. The mixture was stirred for 4 hours after the addition and the bulk of the DMF evaporated under vacuum. The residue was treated with water (200 ml) and the crystalline precipitate collected, washed with water and dried. Yield 24.75 g (77%). m.p. 118°-119° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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